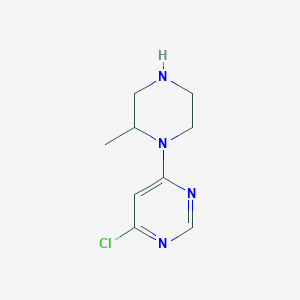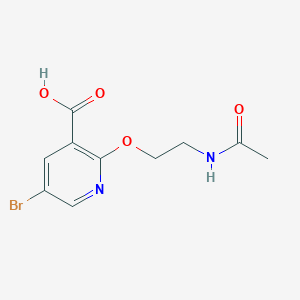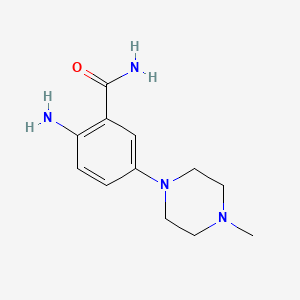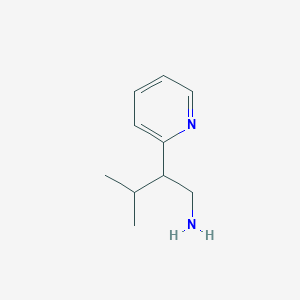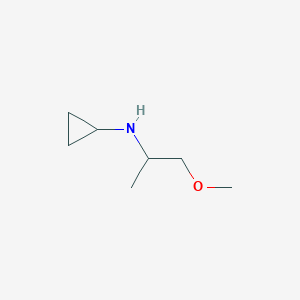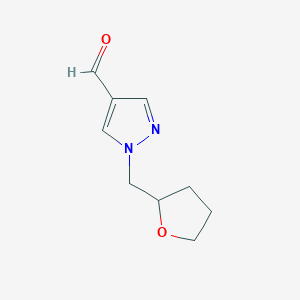![molecular formula C12H14FN3 B1467978 1-(1-[(4-fluorophényl)méthyl]-1H-pyrazol-4-yl)éthan-1-amine CAS No. 1341923-62-3](/img/structure/B1467978.png)
1-(1-[(4-fluorophényl)méthyl]-1H-pyrazol-4-yl)éthan-1-amine
Vue d'ensemble
Description
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Outil de recherche en pharmacologie
En raison de ses diverses activités biologiques, le composé est également utilisé comme outil de recherche en pharmacologie pour étudier différentes voies biochimiques et le mécanisme d'action de divers médicaments.
Chacune de ces applications démontre la polyvalence de la “1-(1-[(4-fluorophényl)méthyl]-1H-pyrazol-4-yl)éthan-1-amine” dans la recherche scientifique, en particulier dans le développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
The compound, also known as 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine, is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that its primary targets are likely to be the dopamine transporters in the brain. These transporters play a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating the signaling of dopamine neurons.
Mode of Action
As a dopamine reuptake inhibitor, 1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine likely works by binding to dopamine transporters and blocking the reuptake of dopamine. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .
Analyse Biochimique
Biochemical Properties
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical processes .
Cellular Effects
The effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disrupted metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes biotransformation through processes such as hydroxylation and N-dealkylation, leading to the formation of metabolites that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its efficacy. The compound’s distribution is influenced by factors such as its molecular size, polarity, and affinity for transport proteins .
Subcellular Localization
1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .
Propriétés
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-2-4-12(13)5-3-10/h2-6,8-9H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBILFUQGZMSTIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


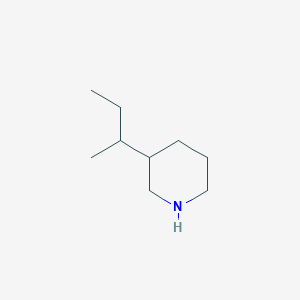

![[1-(2-Methylpropyl)cyclopropyl]methanol](/img/structure/B1467899.png)



![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
